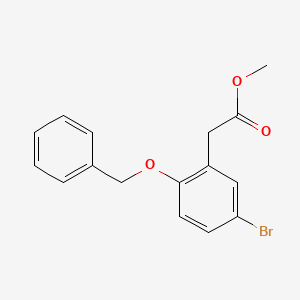

Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate

描述

属性

IUPAC Name |

methyl 2-(5-bromo-2-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-19-16(18)10-13-9-14(17)7-8-15(13)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQUOYZYFBDHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590172 | |

| Record name | Methyl [2-(benzyloxy)-5-bromophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282536-92-9 | |

| Record name | Methyl [2-(benzyloxy)-5-bromophenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Benzylation of methyl-5-acetyl-2-hydroxybenzoate

- Starting Material: Methyl-5-acetyl-2-hydroxybenzoate

- Reagents: Benzyl chloride, a base (such as potassium carbonate or sodium hydride), and a catalyst

- Solvent: Suitable polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or acetonitrile

- Conditions: The reaction is carried out under controlled temperature to promote selective O-benzylation of the hydroxy group without affecting the acetyl or ester functionalities.

- Outcome: Formation of methyl 5-acetyl-2-(benzyloxy)benzoate

Bromination of methyl 5-acetyl-2-(benzyloxy)benzoate

- Reagents: Brominating agents such as N-bromosuccinimide (NBS), hydrobromic acid, dibromodimethylhydantoin (DBDMH), or liquid bromine

- Catalysts: Acid catalysts including sulfuric acid, aluminum chloride, or other Lewis acids like ferric chloride or zinc chloride

- Solvent: Polar solvents such as acetone, methanol, ethyl acetate, or acetonitrile

- Conditions: Bromination is performed under acidic conditions to selectively brominate the acetyl side chain at the 5-position of the aromatic ring, yielding methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

- Purification: The product can be purified by crystallization or solvent extraction using solvents like methanol, ethanol, acetone, or ethyl acetate, followed by drying under vacuum or in tray dryers to achieve desired moisture content.

Isolation and Purification Techniques

- Isolation: Filtration, vacuum filtration, centrifugation, and decantation are commonly employed to isolate the intermediate.

- Drying: The isolated compound is dried using tray dryers, vacuum drying, or fluid bed dryers to obtain a solid with controlled moisture.

- Purification: Crystallization from polar solvents (C1-C6 alcohols, C3-C6 ketones, esters, or nitriles) is used to enhance purity, achieving HPLC purity greater than 99% with minimal impurities (<0.1%).

Process Optimization and Yield

- The process is optimized to maximize yield and purity by controlling reaction parameters such as temperature, solvent choice, catalyst concentration, and reaction time.

- The use of N-bromosuccinimide as a brominating agent in the presence of sulfuric acid or aluminum chloride as catalysts is preferred for high selectivity and yield.

- Purification solvents like acetone or methanol are favored for their ability to produce crystalline products with high purity.

- Typical yields for the bromination step are reported to be high, with the final product suitable for further synthetic transformations.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Catalysts/Notes | Outcome/Purity |

|---|---|---|---|---|

| Benzylation | Benzyl chloride, base (K2CO3/NaH) | DMF, DMAc, acetonitrile | Catalyst (phase transfer catalyst) | Methyl 5-acetyl-2-(benzyloxy)benzoate; high selectivity |

| Bromination | N-bromosuccinimide (NBS) or liquid bromine | Acetone, methanol, EtOAc | Acid catalysts: H2SO4, AlCl3, FeCl3 | Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate; >99% purity |

| Isolation & Purification | Filtration, vacuum drying, crystallization | Methanol, acetone, EtOAc | Vacuum drying, tray drying | Dry, crystalline intermediate suitable for further synthesis |

Research Findings and Industrial Relevance

- The described process is part of patented methodologies (WO2012032546A2 and WO2012032546A3) that emphasize improved yields, purity, and process economy.

- The process avoids unnecessary conversions, such as the need to convert hydrochloride salts back to free amines, enhancing commercial viability.

- The intermediates prepared by this method are crucial for the efficient synthesis of Salmeterol and its pharmaceutically active salts.

- The process demonstrates scalability with detailed solvent and catalyst selection to accommodate industrial production.

化学反应分析

Types of Reactions

Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: 2-(2-(benzyloxy)-5-bromophenyl)ethanol.

Substitution: 2-(2-(benzyloxy)-5-substituted phenyl)acetate derivatives.

科学研究应用

Pharmaceutical Applications

One of the primary applications of methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is involved in the preparation of salmeterol, a medication used for treating asthma and chronic obstructive pulmonary disease (COPD). The compound serves as a precursor to other important intermediates in the synthesis of salmeterol, enhancing the efficiency and yield of the production process .

Case Study: Synthesis of Salmeterol

- Process Overview : The synthesis involves the condensation reaction between methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate and N-(6-(4-phenylbutoxy)hexyl)benzenemethamine hydrochloride in polar solvents like dimethylformamide.

- Yield Improvement : This method significantly improves the yield and purity of salmeterol, making it commercially viable for pharmaceutical formulations .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate in synthetic organic chemistry. Researchers have employed it in various synthetic pathways to develop new compounds with potential biological activities.

Applications in Material Science

This compound has been explored for its potential use in creating mesoporous materials and as a dopant in organic light-emitting diodes (OLEDs). The compound's properties lend themselves to applications in nanotechnology and materials science, particularly in the development of advanced electronic materials .

- Development of new derivatives with improved pharmacological profiles.

- Exploration of its use in nanotechnology and material sciences.

- Investigation into its environmental impact and sustainability in chemical processes.

作用机制

The mechanism of action of Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Groups

Methyl 2-(4-bromophenyl)acetate (CAS: Not explicitly provided)

- Structure : Bromine at the 4-position of the phenyl ring; lacks the benzyloxy group.

- Synthesis: Prepared via reflux in methanol with sulfuric acid, yielding a simpler ester .

- Applications : Serves as a precursor to antimicrobial oxadiazole and triazole derivatives .

Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate (CAS: 1069115-16-7)

- Structure : Contains a trifluoromethyl (-CF₃) group at the 5-position instead of bromine.

- Electronic Effects : The electron-withdrawing -CF₃ group enhances electrophilic reactivity, which may influence interactions in catalysis or medicinal chemistry .

- Applications : Likely used in fluorinated compound synthesis, leveraging the stability of the C-F bond .

Methyl 2-(5-bromo-2-methoxyphenyl)acetate (CAS: 294860-58-5)

Functional Group Replacements

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS: 220801-66-1)

- Structure : Hydroxyl (-OH) group at the 2-position instead of benzyloxy.

- Reactivity : The hydroxyl group enables hydrogen bonding and participation in acid-base reactions, contrasting with the inert benzyloxy group.

- Stability : More prone to oxidation compared to the benzyl-protected derivative .

Benzyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: Not explicitly provided)

Structural Analogues with Similarity Scores

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Key Substituents | Likely Solubility Profile |

|---|---|---|---|

| Target Compound | 335.19 | 5-Br, 2-OBn | Low aqueous solubility (lipophilic) |

| Methyl 2-(4-bromophenyl)acetate | ~228.07 | 4-Br | Moderate solubility |

| Methyl 2-(5-bromo-2-methoxyphenyl)acetate | 259.10 | 5-Br, 2-OCH₃ | Higher aqueous solubility |

生物活性

Methyl 2-(2-(benzyloxy)-5-bromophenyl)acetate, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored through numerous studies. This article synthesizes findings from diverse research to provide a comprehensive overview of its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

This compound features a bromophenyl moiety that is crucial for its biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

In vitro Studies:

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including A549 (lung), MCF-7 (breast), and HCT116 (colon) cells. The compound showed promising results with IC50 values indicating potent inhibitory effects on cell proliferation.

Mechanisms of Action:

The mechanisms underlying the anticancer activity of this compound have been attributed to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and EGFR. These studies indicate strong binding affinity, suggesting that the compound effectively disrupts EGFR signaling pathways.

Case Studies

-

EGFR Inhibition:

A study reported that the compound inhibited EGFR kinase activity with an IC50 value of 18.35 µM, comparable to standard drugs like erlotinib (IC50 = 6.12 µM). This highlights its potential as an alternative therapeutic agent in cancer treatment . -

Apoptosis Induction:

In additional studies, this compound was shown to induce apoptosis in cancer cells. The compound increased caspase-3 activity, a hallmark of apoptosis, confirming its role in promoting programmed cell death in malignancies .

Safety Profile

The safety profile of this compound has also been evaluated. Preliminary toxicity assessments indicated that while the compound exhibits strong anticancer effects, it maintains relatively low toxicity levels against normal human cells, making it a promising candidate for further development .

常见问题

Q. How to optimize reaction conditions for scale-up (e.g., 10g to 1kg)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。